Chemo-enzymatic synthesis represents the most effective approach for producing site-specifically labeled nicotinamide adenine dinucleotide phosphate-carbon-13-10, combining the specificity of enzymatic reactions with the versatility of chemical synthesis methods [1]. The development of chemo-enzymatic methodologies for isotopically labeled nicotinamide adenine dinucleotide precursors has established a robust foundation for nicotinamide adenine dinucleotide phosphate-carbon-13-10 production [1].
The chemo-enzymatic approach employs a systematic two-step enzymatic conversion process for carbon-13 incorporation [1]. The initial step involves a one-pot ten-enzyme coupled reaction system that converts isotopically labeled glucose, specifically uniformly carbon-13 labeled glucose, to nicotinic acid adenine dinucleotide through a coordinated enzymatic cascade [1]. This enzymatic system incorporates hexokinase, pyruvate kinase, glucose-6-phosphate dehydrogenase, glutamate dehydrogenase, 6-phosphogluconate dehydrogenase, phosphoriboisomerase, and myokinase as recycling enzymes for adenosine triphosphate and nicotinamide adenine dinucleotide phosphate regeneration [1].
The enzymatic cascade begins with hexokinase-catalyzed phosphorylation of uniformly carbon-13 labeled glucose, followed by sequential transformations through the pentose phosphate pathway intermediates [1]. The system requires careful optimization of enzyme concentrations, with hexokinase at 0.1 units per milliliter, pyruvate kinase at 2 units per milliliter, glucose-6-phosphate dehydrogenase at 0.1 units per milliliter, and glutamate dehydrogenase at 0.5 units per milliliter for optimal carbon-13 incorporation [1].
The second enzymatic step employs nicotinamide adenine dinucleotide synthetase from Streptococcus pneumoniae to convert nicotinic acid adenine dinucleotide to nicotinamide adenine dinucleotide through an ammonia-dependent reaction [1]. This enzyme demonstrates exceptional specificity for the carboxylate to amide conversion, maintaining high fidelity of carbon-13 labeling throughout the transformation [1].
For nicotinamide adenine dinucleotide phosphate-carbon-13-10 synthesis, the chemo-enzymatic approach incorporates nicotinamide adenine dinucleotide kinase to introduce the phosphate group at the 2'-position of the adenine ribose moiety [2]. The enzymatic phosphorylation utilizes polyphosphate-dependent nicotinamide adenine dinucleotide kinase, which demonstrates superior efficiency compared to adenosine triphosphate-dependent variants [2]. The reaction system maintains optimal activity at pH 7.0 with magnesium chloride hexahydrate concentrations of 5.5 to 6.5 grams per liter [2].
The chemo-enzymatic synthesis requires precise control of reaction conditions to achieve maximum carbon-13 incorporation efficiency [1]. The optimal reaction mixture contains 1 millimolar uniformly carbon-13 labeled glucose, 2 millimolar adenosine triphosphate, 3 millimolar magnesium chloride, 50 millimolar potassium chloride, 5 millimolar dithiothreitol, 10 millimolar phosphoenolpyruvate, 10 millimolar alpha-ketoglutarate, 100 micromolar nicotinamide adenine dinucleotide phosphate, and 2 millimolar nicotinic acid in 50 millimolar phosphate buffer at pH 7.5 [1].
The reaction proceeds at 37 degrees Celsius for 4 hours, achieving 75 to 91 percent yields of purified carbon-13 labeled nicotinic acid adenine dinucleotide [1]. The high yield demonstrates the efficiency of the enzymatic cascade and the stability of carbon-13 labeling throughout the multi-step process [1].
An innovative aspect of chemo-enzymatic synthesis involves the application of adenosine diphosphate-ribosylcyclase-mediated base exchange reactions for incorporating carbon-13 labeled nicotinamide moieties [1]. This approach enables the introduction of isotopic labels into existing nicotinamide adenine dinucleotide structures through nucleophilic capture of enzyme-bound intermediates [1]. The base exchange reaction utilizes excess carbon-13 labeled nicotinamide in the presence of adenosine diphosphate-ribosylcyclase, achieving quantitative incorporation within 2 hours of incubation [1].
Enzymatic Component | Concentration (Units/mL) | Function | Carbon-13 Incorporation Role |
---|---|---|---|
Hexokinase | 0.1 | Glucose phosphorylation | Initial carbon-13 entry point |
Pyruvate kinase | 2.0 | Adenosine triphosphate regeneration | Cofactor cycling |
Glucose-6-phosphate dehydrogenase | 0.1 | Pentose phosphate pathway | Carbon-13 redistribution |
Glutamate dehydrogenase | 0.5 | Nicotinamide adenine dinucleotide phosphate regeneration | Cofactor cycling |
6-Phosphogluconate dehydrogenase | 0.1 | Pentose phosphate pathway | Carbon backbone formation |
Phosphoriboisomerase | 6.0 | Ribose phosphate isomerization | Sugar moiety preparation |
Myokinase | 0.5 | Adenosine monophosphate/adenosine triphosphate cycling | Energy coupling |
Nicotinate phosphoribosyltransferase | 0.02 | Nicotinic acid adenine dinucleotide formation | Nicotinamide moiety assembly |
Phosphoribosylpyrophosphate synthetase | 0.2 | Phosphoribosylpyrophosphate synthesis | Activated sugar formation |
Nicotinamide mononucleotide adenylyltransferase | 0.25 | Nicotinic acid adenine dinucleotide synthesis | Dinucleotide assembly |
The optimization of isotopic incorporation efficiency in nicotinamide adenine dinucleotide phosphate-carbon-13-10 synthesis requires systematic evaluation of carbon-13 labeling patterns and distribution within both the nicotinamide and adenine moieties [3] [4]. Advanced analytical methodologies have revealed that carbon-13 incorporation efficiency varies significantly depending on the synthetic pathway and the specific carbon positions targeted for labeling [3].
The nicotinamide moiety presents unique challenges for carbon-13 incorporation due to the pyridine ring structure and the amide functional group [3]. Stable isotope labeling by essential nutrients in cell culture methodologies have demonstrated that carbon-13-3-nitrogen-15-1 labeled nicotinamide achieves superior incorporation efficiency compared to uniformly carbon-13 labeled precursors [3] [4]. This approach utilizes the essential requirement of niacin for nicotinamide adenine dinucleotide synthesis in mammalian systems, achieving labeling efficiencies exceeding 95 percent for the nicotinamide moiety [3].
The optimization process involves precise control of precursor concentrations and reaction conditions to maximize carbon-13 incorporation while minimizing isotopic scrambling [3]. Tryptophan and niacin essentiality-based labeling systems demonstrate superior performance, with carbon-13-11 labeled tryptophan contributing to de novo nicotinamide adenine dinucleotide synthesis pathways [3] [4]. The dual-label approach enables quantitative assessment of salvage versus de novo synthesis contributions, providing critical information for optimizing overall labeling efficiency [3].
The adenine moiety requires specialized approaches for efficient carbon-13 incorporation due to the purine ring synthesis pathway complexity [5]. Nonstatistical carbon-13 distribution patterns have been observed during carbon transfer from glucose to adenine nucleotides, necessitating careful optimization of metabolic flux conditions [5]. The purine biosynthesis pathway demonstrates preferential carbon-13 incorporation at specific ring positions, with carbon-2 and carbon-8 showing enhanced labeling efficiency under optimized conditions [5].
Metabolic flux analysis using carbon-13 tracers has revealed that adenine nucleotide labeling efficiency depends critically on the balance between de novo purine synthesis and salvage pathway contributions [6]. The optimization strategy involves manipulation of cellular metabolic states to favor de novo synthesis pathways, which demonstrate superior carbon-13 incorporation compared to salvage mechanisms [6].
Advanced liquid chromatography-high resolution mass spectrometry methodologies enable precise quantification of carbon-13 incorporation efficiency in both nicotinamide and adenine moieties [3] [4]. The analytical approach utilizes selected ion monitoring modes to distinguish between different isotopologue species, achieving detection limits of 0.02 micromolar for carbon-13 labeled nicotinamide adenine dinucleotide phosphate [7].
Mass spectrometric analysis reveals that carbon-13 incorporation efficiency varies systematically across different molecular positions [3]. The nicotinamide C-3 position demonstrates consistently high labeling efficiency, while certain adenine ring positions show variable incorporation depending on metabolic conditions [3]. This positional variation necessitates careful optimization of synthetic conditions to achieve uniform carbon-13 distribution [3].
Moiety | Carbon Position | Incorporation Efficiency (%) | Optimization Strategy | Analytical Method |
---|---|---|---|---|
Nicotinamide | C-3 | 96.5 ± 2.1 | Essential nutrient depletion | Liquid chromatography-mass spectrometry |
Nicotinamide | C-4 | 94.2 ± 1.8 | Tryptophan pathway enhancement | High resolution mass spectrometry |
Nicotinamide | C-5 | 92.8 ± 2.4 | Salvage pathway inhibition | Selected ion monitoring |
Adenine | C-2 | 89.3 ± 3.2 | De novo synthesis promotion | Liquid chromatography-mass spectrometry |
Adenine | C-8 | 87.1 ± 2.9 | Purine recycling suppression | Tandem mass spectrometry |
Ribose | C-1' | 91.7 ± 2.6 | Glucose pathway optimization | Nuclear magnetic resonance |
The enzymatic reactions involved in nicotinamide adenine dinucleotide phosphate-carbon-13-10 synthesis demonstrate varying degrees of carbon-13 retention efficiency [1]. Nicotinamide adenine dinucleotide synthetase maintains near-quantitative carbon-13 retention during the carboxylate to amide conversion, with less than 2 percent isotopic loss observed under optimal conditions [1]. Similarly, adenosine diphosphate-ribosylcyclase-mediated base exchange reactions preserve carbon-13 labeling with greater than 98 percent efficiency [1].
The optimization of enzymatic conditions focuses on minimizing competitive reactions that could lead to carbon-13 dilution or scrambling [1]. Temperature control at 37 degrees Celsius, pH maintenance at 7.5, and precise cofactor concentrations contribute to optimal carbon-13 retention throughout the synthetic process [1].
High performance liquid chromatography purification of nicotinamide adenine dinucleotide phosphate-carbon-13-10 requires specialized strategies to prevent deuterium/hydrogen exchange artifacts that can compromise isotopic integrity [8] [7]. The development of effective purification protocols addresses the inherent instability of carbon-13 labeled dinucleotides in aqueous mobile phases and the potential for isotopic scrambling during chromatographic separation [9] [10].
Ion exchange chromatography represents the primary purification approach for nicotinamide adenine dinucleotide phosphate-carbon-13-10, utilizing the polyanionic nature of the molecule for selective retention and elution [11] [12]. The purification procedure employs Dowex-1 anion exchange resin in formate form, achieving complete separation from adenosine monophosphate contamination through carefully optimized formic acid concentration gradients [11].
The ion exchange methodology begins with sample loading onto preconditioned resin equilibrated with 50 millimolar formic acid at pH 3.2 [11]. The acidic conditions minimize deuterium exchange while maintaining adequate ionic strength for analyte binding [11]. Elution proceeds with a linear gradient from 50 millimolar to 1.5 molar formic acid containing potassium formate at concentrations sufficient to maintain salt solubility during subsequent precipitation steps [11].
The formic acid gradient system demonstrates exceptional selectivity for nicotinamide adenine dinucleotide phosphate-carbon-13-10, achieving greater than 95 percent purity with 70 to 80 percent recovery yields [11]. The use of formic acid as both eluent and pH modifier minimizes the introduction of competing ionic species that could interfere with isotopic integrity [11].
Ion pairing reversed phase high performance liquid chromatography provides an alternative purification approach that offers superior resolution for carbon-13 labeled dinucleotides [13]. The methodology utilizes electrolytically generated potassium hydroxide gradients with suppressed conductivity detection to achieve rapid separation within 4 minutes [13].
The reversed phase system employs a Dionex IonPac AS20 anion exchange column optimized for highly retained anions [13]. The mobile phase consists of 100 millimolar potassium hydroxide generated electrolytically at 0.25 milliliters per minute flow rate [13]. The eluent undergoes desalting through an electrolytic anion suppressor before mass spectrometric detection [13].
This approach demonstrates exceptional sensitivity, achieving detection limits of 3 picograms on column in selected ion monitoring mode and 30 picograms in full scan mode [13]. The rapid separation minimizes exposure time to potentially exchange-promoting conditions while maintaining high resolution between nicotinamide adenine dinucleotide phosphate-carbon-13-10 and related compounds [13].
Hydrophilic interaction liquid chromatography has emerged as a powerful technique for carbon-13 labeled sugar metabolite analysis, offering unique advantages for nicotinamide adenine dinucleotide phosphate-carbon-13-10 purification [14]. The methodology utilizes the polar retention mechanism to separate isotopically labeled dinucleotides based on their hydrophilic interactions with the stationary phase [14].
The hydrophilic interaction approach employs acetonitrile-water gradients with decreasing organic content to elute increasingly polar compounds [14]. This gradient direction, opposite to reversed phase chromatography, provides enhanced selectivity for phosphorylated nucleotides while minimizing exposure to conditions that promote hydrogen exchange [14].
Optimization studies have demonstrated that hydrophilic interaction liquid chromatography achieves superior mass isotopologue distribution accuracy compared to traditional reversed phase methods [14]. The technique maintains isotopic integrity throughout the separation process, with coefficient of determination values exceeding 0.99 for carbon-13 labeled dinucleotides [14].
The selection and optimization of mobile phase components represents a critical factor in minimizing deuterium/hydrogen exchange during nicotinamide adenine dinucleotide phosphate-carbon-13-10 purification [15] [16]. Mobile phase pH significantly influences exchange kinetics, with acidic conditions generally favoring reduced exchange rates compared to neutral or basic systems [15].
Phosphate buffer systems at pH 6.0 with methanol gradients have demonstrated effectiveness for nicotinamide adenine dinucleotide phosphate separations while minimizing isotopic artifacts [7] [17]. The buffer concentration optimization involves balancing adequate buffering capacity against potential interference with mass spectrometric detection [18].
The incorporation of volatile buffer components, such as ammonium acetate or formic acid, facilitates direct coupling with mass spectrometry while reducing the potential for non-volatile salt accumulation that could promote exchange reactions [7]. Gradient optimization focuses on minimizing analysis time to reduce exposure to exchange-promoting conditions while maintaining adequate resolution [16].
Temperature control represents a crucial parameter in minimizing deuterium/hydrogen exchange artifacts during high performance liquid chromatography purification [9]. Lower temperatures generally reduce exchange kinetics but may compromise chromatographic efficiency and peak shape [9]. Optimization studies indicate that temperatures between 25 and 30 degrees Celsius provide optimal balance between exchange minimization and separation performance [9].
Flow rate optimization considers the relationship between residence time in the mobile phase and exchange potential [9]. Higher flow rates reduce contact time but may compromise resolution, while lower flow rates enhance separation at the cost of increased exchange exposure [9]. Typical optimal flow rates range from 0.8 to 1.2 milliliters per minute for analytical scale separations [17].
Purification Method | Mobile Phase | pH | Temperature (°C) | Flow Rate (mL/min) | Recovery (%) | Purity (%) |
---|---|---|---|---|---|---|
Ion Exchange | Formic acid gradient | 3.2 | 25 | 1.0 | 75 ± 5 | 96 ± 2 |
Reversed Phase Ion Pairing | Potassium hydroxide | 13.0 | 30 | 0.25 | 82 ± 4 | 94 ± 3 |
Hydrophilic Interaction | Acetonitrile-water | 6.8 | 28 | 0.8 | 88 ± 3 | 97 ± 1 |
Anion Exchange | Phosphate buffer | 6.0 | 27 | 1.2 | 79 ± 6 | 95 ± 2 |
Preparative scale purification of nicotinamide adenine dinucleotide phosphate-carbon-13-10 requires modification of analytical methods to accommodate larger sample volumes while maintaining isotopic integrity [19] [20]. The scaling process involves optimization of column dimensions, flow rates, and gradient profiles to achieve adequate purification capacity without compromising exchange artifact control [19].
Preparative columns with 10 micrometer or larger particle sizes are typically employed to handle increased sample loads while maintaining acceptable back pressures [19]. The larger particles necessitate flow rate adjustments to maintain optimal linear velocity and separation efficiency [19].
Sample loading optimization for preparative purification focuses on maximizing throughput while avoiding column overload that could lead to peak broadening or co-elution of impurities [20]. Multiple injection strategies and peak collection protocols are implemented to achieve high recovery yields while maintaining product purity specifications [20].
Following high performance liquid chromatography purification, nicotinamide adenine dinucleotide phosphate-carbon-13-10 requires immediate stabilization to prevent isotopic degradation or exchange [21]. Lyophilization represents the preferred method for solvent removal, utilizing freeze-drying conditions that minimize thermal stress and maintain isotopic integrity [1].
The lyophilization process employs controlled freezing at minus 80 degrees Celsius followed by sublimation under high vacuum conditions [1]. The freeze-dried product demonstrates enhanced stability compared to solution forms, with minimal isotopic exchange observed during long-term storage at minus 20 degrees Celsius [1].